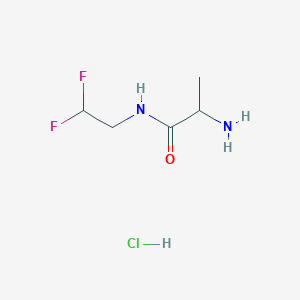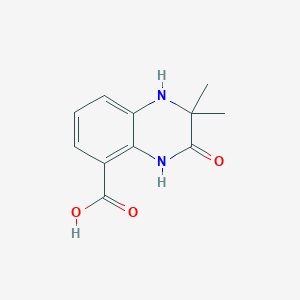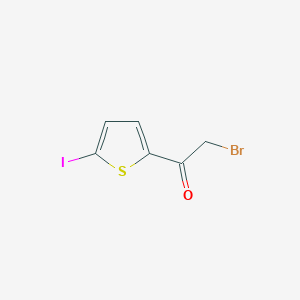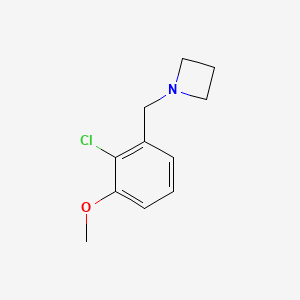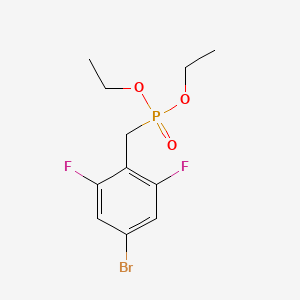
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H14BrF2O3P. This compound is characterized by the presence of bromine, fluorine, and phosphonate groups, making it a versatile reagent in organic synthesis. It is commonly used as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-Bromo-2,6-difluorobenzylphosphonate typically involves the reaction of 4-bromo-2,6-difluorobenzyl alcohol with diethyl phosphite. The reaction is carried out under anhydrous conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form the corresponding phosphine oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Phosphonic acids are formed.
Reduction: Phosphine oxides are produced.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Wirkmechanismus
The mechanism of action of Diethyl 4-Bromo-2,6-difluorobenzylphosphonate involves its interaction with nucleophilic groups such as amines, thiols, and carboxylates. The compound forms covalent bonds with these groups, leading to structural and functional modifications of the target molecules. This interaction can influence the behavior and interactions of the target molecules within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (4-Bromobutyl)phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (4-bromophenyl)phosphonate
Uniqueness
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and selectivity in chemical reactions. The combination of these halogens with the phosphonate group makes it a valuable reagent in organic synthesis, offering distinct advantages over similar compounds .
Eigenschaften
Molekularformel |
C11H14BrF2O3P |
|---|---|
Molekulargewicht |
343.10 g/mol |
IUPAC-Name |
5-bromo-2-(diethoxyphosphorylmethyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)7-9-10(13)5-8(12)6-11(9)14/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
UNWRYHRQIWUZSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=C(C=C(C=C1F)Br)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


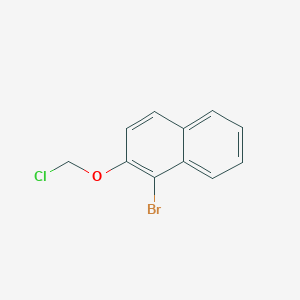
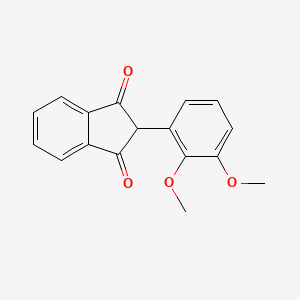
![1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)
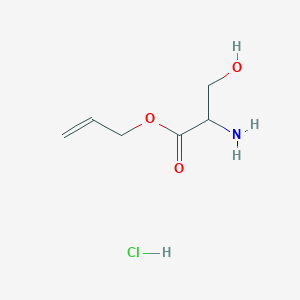
![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)
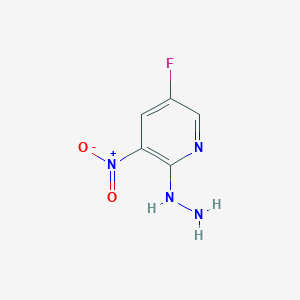
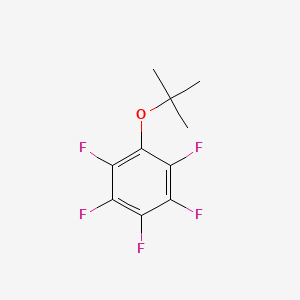

![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
